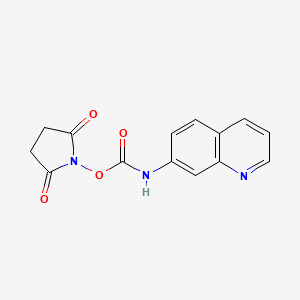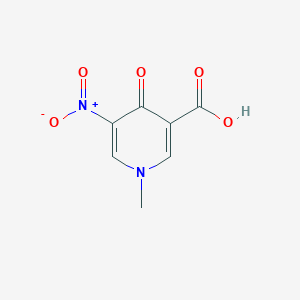
1-Methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of pyridines This compound is characterized by the presence of a nitro group, a carboxylic acid group, and a methyl group attached to a dihydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of methyl nicotinate with molybdenum hexacarbonyl, leading to the formation of the desired compound through a ring expansion mechanism . Another method involves the refluxing of a xylene solution of methyl 3-aminobut-2-enoates and methyl 3-aryl-3-oxopropanoates in the presence of molecular sieves .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-Methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity.
Comparación Con Compuestos Similares
4-Oxo-1,4-dihydropyridine-3-carboxylic acid: Lacks the methyl and nitro groups.
1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid: Lacks the nitro group.
5-Nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid: Lacks the methyl group.
Uniqueness: 1-Methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets and enhances the compound’s reactivity in synthetic applications.
Propiedades
Número CAS |
2089319-36-6 |
|---|---|
Fórmula molecular |
C7H6N2O5 |
Peso molecular |
198.13 g/mol |
Nombre IUPAC |
1-methyl-5-nitro-4-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6N2O5/c1-8-2-4(7(11)12)6(10)5(3-8)9(13)14/h2-3H,1H3,(H,11,12) |
Clave InChI |
PNZMXJKCFJPWCH-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=O)C(=C1)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Phenyl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B13675283.png)
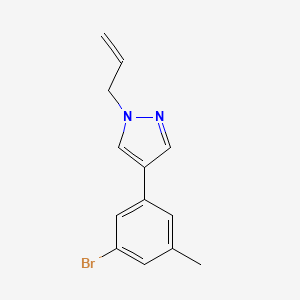


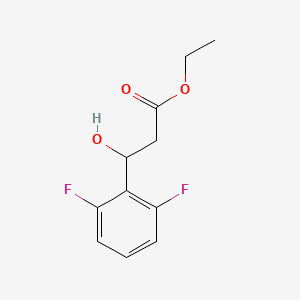

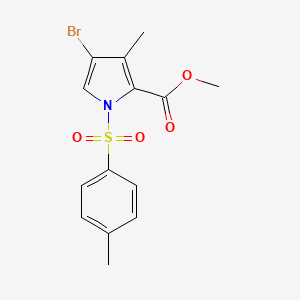


![2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13675341.png)
![4-Iodobenzo[d]thiazol-5-amine](/img/structure/B13675347.png)

